molecular formula C21H27N3O B6220941 N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide CAS No. 2768326-87-8

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide

Cat. No.: B6220941
CAS No.: 2768326-87-8
M. Wt: 337.5
InChI Key:
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Description

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[111]pentane-1-carboxamide is a complex organic compound that features a unique combination of indole, piperidine, and bicyclo[111]pentane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide typically involves multiple steps. One common approach is the coupling of tryptamine with a bicyclo[1.1.1]pentane derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction can produce various indoline derivatives.

Scientific Research Applications

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can bind to various receptors, modulating their activity and leading to downstream effects. The piperidine and bicyclo[1.1.1]pentane moieties contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}cyclohexane-1-carboxamide
  • N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}benzene-1-carboxamide

Uniqueness

N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide is unique due to the presence of the bicyclo[1.1.1]pentane moiety, which imparts rigidity and distinct steric properties to the molecule. This structural feature can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable scaffold for drug development and other applications .

Properties

CAS No.

2768326-87-8

Molecular Formula

C21H27N3O

Molecular Weight

337.5

Purity

95

Origin of Product

United States

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